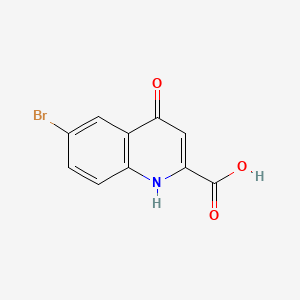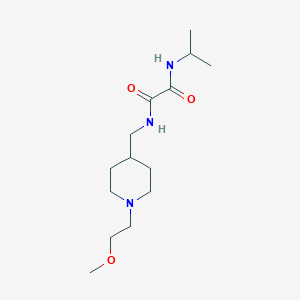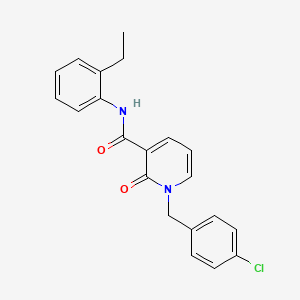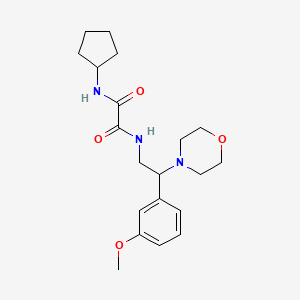![molecular formula C16H19ClN6O B2957863 N~4~-(3-chloro-4-methylphenyl)-N~6~-(2-methoxyethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 878064-39-2](/img/structure/B2957863.png)
N~4~-(3-chloro-4-methylphenyl)-N~6~-(2-methoxyethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
カタログ番号:
B2957863
CAS番号:
878064-39-2
分子量:
346.82
InChIキー:
PJTANKJTGYFXSB-UHFFFAOYSA-N
注意:
研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N~4~-(3-chloro-4-methylphenyl)-N~6~-(2-methoxyethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine” is a complex organic compound. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a new synthesis of N-(3-chloro-4-methylphenyl)-2-(3-nitrobenzamido)benzamide was developed in acetic acid as a solvent using the reaction of 3-choloro-4-methylaniline, and 2-(3-nitrophenyl)-4H-benzo-[1,3]oxazin-4-one . This method proved to be efficient in the synthesis of the bis amide compound in good yields and purity .Molecular Structure Analysis
The molecular structure of similar compounds has been characterized by single-crystal XRD, IR, 1 H NMR, and 13 C NMR spectroscopic studies . In the crystal, the molecules are linked by N–H⋯O and C–H⋯O hydrogen bonds. There are also weak π⋯π interactions in the compound form a layer structure parallel to the bc plane .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach has been reported . Paired with a Matteson–CH 2 –homologation, this protocol allows for formal anti-Markovnikov alkene hydromethylation .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been studied. For example, the compound “N-(3-chloro-4-methylphenyl)-2-(3-nitrobenzamido)benzamide” has been characterized by single-crystal XRD, IR, 1 H NMR, and 13 C NMR spectroscopic studies .科学的研究の応用
Antiviral Activity
- Pyrazolo[3,4-d]pyrimidine derivatives have been explored for their antiviral properties, particularly against retroviruses. One study synthesized a series of these compounds, demonstrating their ability to inhibit retrovirus replication in cell culture. This includes human immunodeficiency virus (HIV) and Moloney murine sarcoma virus-induced cytopathicity, with some derivatives showing significant inhibitory activity and low cytotoxicity (Hocková et al., 2003).
Antimicrobial Coatings
- Another study focused on incorporating pyrimidine derivatives into polyurethane varnish and printing ink paste for surface coating applications. These compounds exhibited strong antimicrobial effects, enhancing the physical and mechanical properties of the coatings (El‐Wahab et al., 2015).
Cytotoxicity against Cancer Cells
- Pyrazolo[1,5-a]pyrimidine derivatives have been evaluated for their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, indicating potential applications in cancer therapy (Hassan et al., 2014).
Material Science Applications
- The structural analysis of pyrazolo[1,5-a]pyrimidine derivatives has provided insights into hydrogen bonding, highlighting their potential in designing materials with specific molecular interactions (Portilla et al., 2005).
Adenosine Receptor Affinity
- Research has been conducted on pyrazolo[3,4-d]pyrimidine analogs for their affinity towards adenosine receptors, relevant in the context of neurological disorders and inflammation (Harden et al., 1991).
Hydrogen Bonding Studies
- Studies on N4-substituted 1H-pyrazolo[3,4-d]pyrimidine-4,6-diamines have explored hydrogen bonding in crystalline structures, contributing to the understanding of molecular interactions in solid-state chemistry (Trilleras et al., 2008).
将来の方向性
特性
IUPAC Name |
4-N-(3-chloro-4-methylphenyl)-6-N-(2-methoxyethyl)-1-methylpyrazolo[3,4-d]pyrimidine-4,6-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN6O/c1-10-4-5-11(8-13(10)17)20-14-12-9-19-23(2)15(12)22-16(21-14)18-6-7-24-3/h4-5,8-9H,6-7H2,1-3H3,(H2,18,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJTANKJTGYFXSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=C3C=NN(C3=NC(=N2)NCCOC)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
N-(2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl)thiophene-2...
Cat. No.: B2957780
CAS No.: 923131-89-9
N-[(2-methoxyphenyl)methyl]-7-(4-methylphenyl)-5-phenyl...
Cat. No.: B2957781
CAS No.: 477233-02-6
3,5-dimethyl-1-(pyrrolidin-2-ylmethyl)-1H-1,2,4-triazol...
Cat. No.: B2957782
CAS No.: 1248797-65-0
3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1,3-dihydr...
Cat. No.: B2957783
CAS No.: 338420-42-1

![N-[(2-methoxyphenyl)methyl]-7-(4-methylphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2957781.png)

![3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B2957783.png)
![2-((6-(3-Nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2957784.png)

![N-[2-(diethylamino)ethyl]-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2957789.png)


![cis-2,6-dimethyl-4-({4-[(E)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]phenyl}methyl)morpholine](/img/structure/B2957794.png)
![2-{[2-(4-Ethoxyphenyl)-5H-12-oxa-1,3-diazatetraphen-4-YL]sulfanyl}-N,N-diethylacetamide](/img/structure/B2957795.png)
![ethyl 2-(1,6,7-trimethyl-2,4-dioxo-8-(4-phenoxyphenyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/no-structure.png)
![4-cyano-N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2957799.png)

